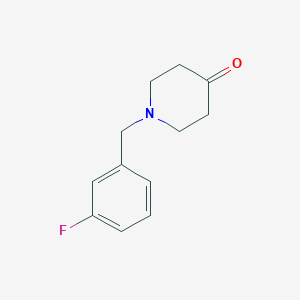

1-(3-Fluorobenzyl)piperidin-4-one

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-[(3-fluorophenyl)methyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEZKLXZZLRZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 1-(3-Fluorobenzyl)piperidin-4-one

The construction of this compound is predominantly accomplished via two primary synthetic pathways: the direct N-alkylation of piperidin-4-one with a suitable 3-fluorobenzyl electrophile, or the reductive amination of piperidin-4-one with 3-fluorobenzaldehyde (B1666160).

Multi-Step Synthesis Approaches and Reaction Sequences

While the direct one-step methods are most common, multi-step sequences can also be employed, particularly in the context of creating diverse libraries of related compounds. These approaches often involve the initial synthesis of a protected piperidin-4-one precursor, followed by deprotection and subsequent N-functionalization.

A common multi-step approach begins with the synthesis of N-benzyl-4-piperidone, which can be achieved through a one-pot oxidation-cyclization method. nih.gov This intermediate can then undergo various transformations. For the synthesis of this compound, a strategy could involve the debenzylation of a precursor like N-benzyl-4-piperidone, followed by re-alkylation with 3-fluorobenzyl bromide.

Another multi-step strategy involves the Dieckmann condensation. This method is frequently used for the synthesis of the core 4-piperidone (B1582916) structure itself. dtic.mil The process typically starts with the addition of a primary amine, such as benzylamine, to two equivalents of an α,β-unsaturated ester like methyl acrylate, followed by cyclization. The resulting N-benzyl-3-methoxycarbonyl-4-piperidone can then be hydrolyzed and decarboxylated to yield N-benzyl-4-piperidone. ajchem-a.com This intermediate would then be N-debenzylated and subsequently alkylated with 3-fluorobenzyl halide to afford the target compound.

Convergent and Divergent Synthetic Strategies

The synthesis of this compound and its analogs lends itself well to both convergent and divergent synthetic strategies, which are highly valuable in drug discovery for the rapid generation of compound libraries.

A divergent strategy would commence with a common intermediate, such as piperidin-4-one or a protected version thereof. This central scaffold can then be reacted with a variety of substituted benzyl (B1604629) halides or benzaldehydes to produce a library of N-substituted piperidin-4-ones, including the 3-fluoro derivative. For instance, piperidin-4-one hydrochloride can be reacted with a diverse set of aldehydes via reductive amination to generate a wide array of analogs.

A convergent synthesis approach involves the separate synthesis of two or more key fragments that are then coupled in a late-stage reaction. For this compound, this could involve the synthesis of the piperidin-4-one core and the 3-fluorobenzyl moiety independently. For example, a functionalized piperidine (B6355638) derivative and a 3-fluorobenzyl species could be coupled using modern cross-coupling methodologies. While less common for this specific molecule, convergent strategies are particularly useful for complex targets where building the molecule in a linear fashion is inefficient. A general example of a convergent approach in piperidine synthesis is the palladium-catalyzed cyclization to form the piperidine ring, which is then coupled with another fragment. nih.gov

Optimization of Reaction Conditions for Enhanced Synthesis Efficiency

The yield and purity of this compound are highly sensitive to the reaction parameters. Careful optimization of catalysts, reagents, solvents, temperature, and pressure is crucial for an efficient synthesis.

Catalyst Systems and Reagent Selection

For Reductive Amination: The choice of reducing agent is critical. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a widely used and highly effective reagent for this transformation, as it is mild and selective for the reduction of the intermediate iminium ion over the starting aldehyde. harvard.edu Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to the toxicity of cyanide byproducts. nih.gov Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source is another effective method. researchgate.net The choice of catalyst can be crucial for chemoselectivity, especially in more complex substrates. For instance, iridium-based catalysts have been developed for reductive amination under mild conditions. google.com

For N-Alkylation: The selection of the base and solvent is paramount. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). researchgate.netchemicalforums.com The choice of the 3-fluorobenzyl source is also important, with 3-fluorobenzyl bromide or chloride being the most common electrophiles. The reactivity of the halide can influence the reaction conditions required.

The table below summarizes typical reagents used in the primary synthetic routes:

| Synthetic Route | Key Reagents | Role |

| Reductive Amination | Piperidin-4-one, 3-Fluorobenzaldehyde, Sodium Triacetoxyborohydride | Reactants and Reducing Agent |

| N-Alkylation | Piperidin-4-one, 3-Fluorobenzyl bromide/chloride, Potassium Carbonate/Sodium Hydride | Reactants and Base |

Solvent Effects, Temperature Regimes, and Pressure Parameters

The reaction medium and physical parameters play a significant role in the outcome of the synthesis.

Solvent: For reductive amination, dichloromethane (B109758) (DCM) and 1,2-dichloroethane (B1671644) (DCE) are common solvents. Acetonitrile (B52724) is also a suitable solvent for N-alkylation reactions. researchgate.net In some cases, greener solvents are being explored. For the synthesis of piperidin-4-one derivatives, a deep eutectic solvent of glucose-urea has been shown to be an effective and environmentally friendly reaction medium. chemrevlett.com

Temperature: Reductive amination reactions are typically carried out at room temperature. N-alkylation reactions may be performed at room temperature or with gentle heating (e.g., 80°C with microwave irradiation) to drive the reaction to completion, especially with less reactive halides. chemicalforums.com

Pressure: For catalytic hydrogenation, the reaction is conducted under a positive pressure of hydrogen gas, typically ranging from atmospheric pressure to several atmospheres.

The following table provides an overview of optimized reaction parameters for analogous syntheses:

| Parameter | Reductive Amination (Typical) | N-Alkylation (Typical) |

| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) | Acetonitrile, Dimethylformamide (DMF) |

| Temperature | Room Temperature | Room Temperature to 80°C |

| Catalyst | (If applicable) Acetic Acid | None (Base mediated) |

| Pressure | Atmospheric | Atmospheric |

Precursor Chemistry and Intermediate Derivatization in the Synthesis of this compound

The availability and purity of the starting materials, piperidin-4-one and a suitable 3-fluorobenzyl precursor, are fundamental to the successful synthesis of the target compound.

The most common precursor to the piperidine moiety is piperidin-4-one , which is often used as its hydrochloride salt for improved stability and handling. The synthesis of piperidin-4-one itself can be achieved through various methods, with the Mannich condensation being a classical and widely used approach. nih.gov This reaction typically involves the condensation of an aliphatic ketone, an aldehyde (like formaldehyde), and an amine (like ammonia (B1221849) or a primary amine). More contemporary methods for synthesizing the piperidin-4-one core include rhodium-catalyzed C-H functionalization and cyclization strategies. dtic.milresearchgate.net

The 3-fluorobenzyl moiety is typically introduced using either 3-fluorobenzaldehyde for reductive amination or a 3-fluorobenzyl halide (bromide or chloride) for N-alkylation. 3-Fluorobenzaldehyde can be synthesized by the oxidation of 3-fluorobenzyl alcohol using a variety of oxidizing agents. 3-Fluorobenzyl halides are generally prepared from 3-fluorobenzyl alcohol via nucleophilic substitution.

Intermediate derivatization plays a crucial role in creating analogs and in optimizing the synthetic route. For example, the piperidine nitrogen can be protected with a group like tert-butoxycarbonyl (Boc) to allow for selective reactions on other parts of the molecule. The Boc group can then be removed under acidic conditions to allow for the introduction of the 3-fluorobenzyl group. Similarly, the ketone functionality of piperidin-4-one can be protected as a ketal, allowing for modifications elsewhere before being deprotected to reveal the ketone.

Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Reactivity of the Piperidin-4-one Ring System

The 1-(3-Fluorobenzyl)piperidin-4-one molecule possesses distinct nucleophilic and electrophilic centers that govern its reactivity profile.

Nucleophilic Center : The primary nucleophilic site is the nitrogen atom of the piperidine (B6355638) ring. Its lone pair of electrons allows it to act as a Lewis base, readily participating in reactions with electrophiles. Protonation to form a piperidinium (B107235) salt can occur in the presence of acids. The nitrogen can also be alkylated or acylated, although the existing benzyl (B1604629) group provides significant steric hindrance.

Electrophilic Center : The carbonyl carbon (C4) is the principal electrophilic site. The polarization of the carbon-oxygen double bond (C=O) renders the carbon atom electron-deficient and thus susceptible to attack by a wide range of nucleophiles. bibliomed.org This electrophilicity is the basis for the numerous addition and condensation reactions that the ketone undergoes.

Latent Nucleophilicity at α-Carbons : The carbon atoms adjacent to the carbonyl group (C3 and C5) are known as α-carbons. The hydrogen atoms attached to these carbons are weakly acidic. In the presence of a suitable base, one of these α-protons can be abstracted to form an enolate ion. This enolate is a potent carbon-based nucleophile, capable of reacting with various electrophiles, enabling functionalization at the positions alpha to the ketone.

The 3-fluorobenzyl group attached to the nitrogen primarily influences the steric environment around the nitrogen atom. The fluorine atom exerts a weak electron-withdrawing inductive effect, which may slightly modulate the basicity and nucleophilicity of the piperidine nitrogen, but it does not fundamentally alter the core reactivity of the piperidin-4-one system.

Reactions Involving the Carbonyl Group (C=O) of this compound

The ketone functionality is the most reactive site for transformations within the molecule, participating in a variety of reduction, oxidation, condensation, and addition reactions.

Reductions and Oxidations

Reductions: The carbonyl group of this compound is readily reduced to a secondary alcohol, yielding 1-(3-Fluorobenzyl)piperidin-4-ol. This is a common and predictable transformation. Standard hydride-donating reagents are effective for this purpose.

Sodium Borohydride (B1222165) (NaBH₄) : This is a mild and selective reducing agent that efficiently converts ketones to secondary alcohols. masterorganicchemistry.comyoutube.com The reaction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695) at room temperature. bibliomed.orgnumberanalytics.com NaBH₄ is generally preferred for this transformation as it does not reduce less reactive functional groups like esters or amides. masterorganicchemistry.comlibretexts.org

Lithium Aluminium Hydride (LiAlH₄) : A much stronger reducing agent, LiAlH₄ also reduces the ketone to the corresponding alcohol. However, its high reactivity requires anhydrous conditions and careful handling. libretexts.org

Other Reducing Agents : Bulky reducing agents like L-Selectride have been used for the stereoselective reduction of related 2-aryl-4-piperidones to the corresponding piperidinols. nih.govacs.org

| Reagent | Product | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | 1-(3-Fluorobenzyl)piperidin-4-ol | Methanol or Ethanol, 0°C to RT | Highly selective for aldehydes and ketones. masterorganicchemistry.comnumberanalytics.com |

| Lithium Aluminium Hydride (LiAlH₄) | 1-(3-Fluorobenzyl)piperidin-4-ol | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup | Stronger, less selective reducing agent. libretexts.org |

| L-Selectride® | 1-(3-Fluorobenzyl)piperidin-4-ol | Anhydrous THF, low temperature (e.g., -78°C) | Bulky reagent, can offer high stereoselectivity. nih.govacs.org |

Oxidations: The direct oxidation of the ketone in this compound is not a common reaction as it would require harsh conditions that would likely degrade the molecule. However, related oxidative processes are documented for piperidine derivatives. For instance, the oxidation of piperidin-4-ols (the reduction product) back to piperidin-4-ones can be achieved with reagents like vanadium(V). rsc.org Additionally, derivatives such as piperidin-4-one semicarbazones have been oxidized using reagents like pyridinium (B92312) fluorochromate. researchgate.net

Condensation and Addition Reactions

The electrophilic carbonyl carbon readily undergoes condensation and addition reactions with a variety of nucleophiles. These reactions are fundamental to extending the molecular framework.

Condensation with Amine Derivatives : The ketone reacts with primary amine derivatives to form imine-type products (Schiff bases). For example, condensation with hydroxylamine, hydrazine, phenylhydrazine, or semicarbazide (B1199961) yields the corresponding oxime, hydrazone, phenylhydrazone, and semicarbazone, respectively. nih.govresearchgate.net These reactions are often catalyzed by a small amount of acid.

Knoevenagel Condensation : In the presence of a base catalyst (like piperidine or an amine salt), this compound can undergo condensation with compounds containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate). acs.org This reaction results in the formation of a new carbon-carbon double bond at the C4 position.

Wittig Reaction : The carbonyl group can be converted to an olefin using a phosphorus ylide (a Wittig reagent). For example, reaction of N-benzyl-4-piperidone with (methoxymethyl)triphenylphosphonium (B8745145) chloride, followed by hydrolysis, can yield the corresponding α,β-unsaturated aldehyde, demonstrating the utility of the Wittig reaction for C-C bond formation at C4. chemicalbook.com

Spirocycle Formation : Piperidin-4-ones are valuable precursors for the synthesis of spirocyclic compounds, which are important motifs in medicinal chemistry. nih.gov One common strategy is the three-component reaction between a piperidin-4-one, an isatin (B1672199) derivative, and an amine or other nucleophile, often proceeding via a 1,3-dipolar cycloaddition mechanism to generate complex spirooxindole-pyrrolidine or spirooxindole-piperidine structures. rsc.orgbeilstein-journals.orgrsc.org

Transformations at the Alpha-Carbons to the Carbonyl and Nitrogen Atoms

The reactivity at the carbon atoms adjacent (alpha) to the ketone and the nitrogen atom allows for further functionalization of the piperidine ring.

Reactivity at C3 and C5 (α to Carbonyl) : The protons on the carbons at positions 3 and 5 are acidic and can be removed by a strong base to form an enolate. This nucleophilic enolate can then react with various electrophiles.

Alkylation : The enolate can be alkylated with alkyl halides.

Aldol and Mannich Reactions : The enolate can act as a nucleophile in Aldol-type condensations. The Mannich reaction, a cornerstone for the synthesis of many piperidin-4-ones, involves the condensation of a ketone, an aldehyde, and an amine (or ammonia), proceeding through enol or enolate intermediates. nih.govacs.orgijpsr.com

Dieckmann Condensation : The synthesis of the piperidin-4-one ring itself often relies on an intramolecular Dieckmann condensation of a diester precursor, which involves the formation of an enolate at what becomes the C3 position, followed by attack at an ester carbonyl. chemicalbook.comresearchgate.net

Reactivity at C2 and C6 (α to Nitrogen) : The positions alpha to the nitrogen are also reactive sites. While direct deprotonation is more challenging than at the α-keto position, functionalization can be achieved through various methods.

Asymmetric Deprotonation : In related N-Boc protected piperidines, asymmetric deprotonation at the C2 position using a chiral base followed by reaction with an electrophile has been demonstrated as a method for kinetic resolution and functionalization. nih.govacs.org

Iminium Ion Formation : Oxidation of the tertiary amine can lead to the formation of an enamine or an iminium ion, which can then be trapped by nucleophiles, leading to functionalization at the C2 or C6 position.

Elucidation of Mechanistic Pathways for Key Reactions Involving this compound

While specific mechanistic studies detailing reaction rates for this compound are not widely published, the mechanisms of its key reactions are well-understood from studies of analogous piperidones and general organic principles.

Reaction Kinetics and Thermodynamic Analyses

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the literature. However, studies on related systems provide insight into the expected behavior and the methods used for such analyses.

Oxidation Reactions : Kinetic studies on the oxidation of related piperidin-4-ol epimers by vanadium(V) show that the reactions are first order in both the oxidant and the substrate. rsc.org The rate is dependent on acid concentration, and a primary kinetic isotope effect suggests the involvement of a C-H bond cleavage at the alcohol-bearing carbon in the rate-determining step. rsc.org Similarly, kinetic analyses of the oxidation of piperidin-4-one semicarbazones have been performed, indicating an ion-dipole type reaction mechanism. researchgate.net

Ozonation : Kinetic studies on the ozonation of piperidine in aqueous solution have been conducted, revealing pseudo-first-order rate constants and showing that reactivity is influenced by pH and the pKa of the amine. tandfonline.com

Kinetic Resolution : For related N-Boc-2-aryl-4-methylenepiperidines, kinetic resolution has been achieved through asymmetric deprotonation. nih.govacs.org Such studies involve determining the relative rates of reaction for the two enantiomers to calculate a selectivity factor (s), providing quantitative insight into the reaction's stereochemical preference. nih.gov

For a typical reaction like the NaBH₄ reduction of this compound, the mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate. Subsequent protonation of this alkoxide by the solvent (e.g., methanol) furnishes the final 1-(3-Fluorobenzyl)piperidin-4-ol product. youtube.comnumberanalytics.com A full kinetic analysis would involve measuring reaction rates under varying concentrations of substrate, reducing agent, and temperature to determine the rate law and activation parameters (activation energy, enthalpy, and entropy), which would provide a deeper understanding of the reaction's transition state and energy profile.

Transition State Analysis and Reaction Coordinate Studies

The elucidation of reaction mechanisms at a molecular level is fundamental to understanding and predicting chemical reactivity. For this compound, computational chemistry provides powerful tools to investigate the pathways of its potential transformations. Transition state analysis and reaction coordinate studies are central to these investigations, offering detailed insights into the energy landscapes of reactions, the structures of transient intermediates, and the feasibility of different mechanistic routes. researchgate.net These studies are typically performed using quantum chemical methods, such as Density Functional Theory (DFT), which can model the electronic structure and geometry of molecules, including short-lived transition states. researchgate.net

At the heart of this analysis is the potential energy surface (PES), a multidimensional surface that describes the energy of a chemical system as a function of its geometry. Reactants and products reside in energy minima on this surface, while the path between them proceeds through a saddle point known as the transition state (TS). The transition state represents the highest energy point along the minimum energy path, and its structure and energy determine the kinetic barrier (activation energy) of the reaction.

For a molecule like this compound, several reactive sites could be the focus of such mechanistic studies. The primary sites include the carbonyl group of the piperidinone ring and the tertiary amine nitrogen.

Investigation of Ketone Reduction

A common reaction involving the piperidin-4-one moiety is the reduction of the ketone to the corresponding alcohol, 1-(3-Fluorobenzyl)piperidin-4-ol. Computational studies can model this transformation, for instance, via hydride attack (simulating reagents like sodium borohydride). A reaction coordinate study would map the energy changes as the hydride nucleophile approaches the carbonyl carbon.

The process involves locating the optimized geometries of the reactant complex (the ketone and the hydride source), the transition state, and the product (the alcoholate). The transition state is characterized by a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate—in this case, the formation of the C-H bond and the breaking of the C=O pi-bond. chemtube3d.com The energy difference between the reactant complex and the transition state gives the activation energy (ΔG‡), a critical factor in determining the reaction rate.

Below is a hypothetical data table illustrating the kind of results that would be generated from a DFT study on the hydride reduction of this compound.

| Species | Relative Energy (kcal/mol) | Key Parameter | Value (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|

| Reactant Complex | 0.0 | C=O bond length | 1.23 | N/A |

| Transition State (TS) | +12.5 (ΔG‡) | Forming C-H bond | 1.75 | -1650 |

| Breaking C-O π-bond | 1.35 | |||

| Product (Alkoxide) | -25.0 (ΔG_rxn) | C-O bond length | 1.43 | N/A |

Note: The data presented in this table is illustrative and hypothetical. It serves to demonstrate the typical output of a transition state analysis and does not represent experimentally verified values for this specific reaction.

Mechanistic Insights into N-Alkylation and De-alkylation

Another key reaction pathway for this molecule involves the piperidine nitrogen. While this compound is itself the product of an N-alkylation reaction, computational studies can explore the reverse reaction (de-alkylation) or further quaternization. researchgate.net A reaction coordinate study for the N-de-benzylation would model the cleavage of the N-C(benzyl) bond. Such studies are crucial for understanding the stability of the compound under various conditions. The transition state would feature an elongated N-C bond, and the calculations would reveal the energy barrier associated with this cleavage, indicating the compound's thermal or chemical lability. nih.gov Conversely, studying the N-alkylation of a precursor piperidin-4-one with 3-fluorobenzyl bromide would involve modeling an S_N2 type transition state. researchgate.netchemicalforums.com

Probing Conformational Effects

The piperidine ring exists in a dynamic equilibrium of chair and boat conformations. whiterose.ac.uk A reaction coordinate study can also be used to map the energy profile of the ring inversion process. Understanding the relative energies of different conformers and the barriers between them is essential, as the reactivity of the ketone can be influenced by its axial or equatorial orientation within the ring structure. For example, the accessibility of the carbonyl group to an incoming nucleophile can differ significantly between conformers, potentially leading to different reaction rates or stereochemical outcomes. chemtube3d.com

Derivatization Strategies and Analogue Synthesis

Functionalization of the Piperidine (B6355638) Ring of 1-(3-Fluorobenzyl)piperidin-4-one

The piperidine ring of this compound offers multiple sites for chemical modification, allowing for the introduction of various functional groups to modulate the compound's physicochemical and pharmacological properties. The presence of the ketone at the C-4 position and the adjacent methylene (B1212753) groups provides avenues for a range of chemical transformations.

One common strategy involves reactions at the α-position to the carbonyl group. For instance, α-alkylation or α-arylation can introduce substituents at the C-3 and C-5 positions. These reactions are typically carried out by first forming an enolate or a related reactive intermediate, which then reacts with an appropriate electrophile. The synthesis of 2,6-diaryl-3-methyl-4-piperidones through the Mannich reaction, which involves the condensation of a ketone, an aldehyde, and an amine, showcases a classic method for constructing substituted piperidone rings. biomedpharmajournal.org While this example builds the ring itself, the principles of condensation can be applied to the pre-formed piperidin-4-one.

Furthermore, the ketone at C-4 can be a versatile handle for various modifications. It can be converted to an oxime, which can then be further functionalized. chemrevlett.com Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have also been synthesized, demonstrating the ketone's utility as a reactive site. biomedpharmajournal.org Additionally, the ketone can undergo reduction to the corresponding alcohol, which can then be used for esterification or etherification reactions, or it can be a site for the addition of organometallic reagents to introduce carbon-based substituents.

The nitrogen atom of the piperidine ring, already substituted with a 3-fluorobenzyl group, can also be a point of modification. While the existing substitution limits direct N-alkylation, cleavage of the benzyl (B1604629) group could open up possibilities for introducing alternative substituents, thereby allowing for a broad exploration of the chemical space around the nitrogen atom.

Modification of the Benzyl Moiety and Systemic Exploration of Fluorine Substitution Patterns

The 3-fluorobenzyl group is a key feature of the title compound, and its modification is a critical aspect of analogue synthesis. The position of the fluorine atom on the aromatic ring can significantly influence the compound's interaction with biological targets. Structure-activity relationship (SAR) studies on other chemical series have demonstrated that the placement of fluorine on a phenyl ring can dramatically alter biological activity. For instance, in a series of indazole derivatives, fluoro-substitution at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity compared to meta or para substitutions. nih.gov

A systematic exploration of fluorine substitution patterns on the benzyl moiety of this compound would involve the synthesis of analogues with the fluorine atom at the ortho- and para-positions. This would allow for a direct comparison of the biological activities of the resulting isomers and provide valuable insights into the optimal substitution pattern for a given biological target.

Beyond altering the fluorine position, other modifications to the benzyl moiety could include the introduction of additional substituents, such as methyl, methoxy, or cyano groups, or the replacement of the phenyl ring with other aromatic or heteroaromatic systems. These changes would further probe the steric and electronic requirements of the binding site of a target protein.

Regioselective and Stereoselective Derivatization Approaches

Achieving regioselectivity and stereoselectivity is crucial in the synthesis of complex molecules for biological evaluation. In the context of this compound, this is particularly relevant when functionalizing the piperidine ring.

Regioselective functionalization of the piperidine ring can be achieved by leveraging the directing effects of the carbonyl group. For example, reactions at the α-position can be controlled to favor mono- or di-substitution. The choice of reaction conditions, such as the base and solvent, can influence the regiochemical outcome of these reactions.

Stereoselectivity becomes important when introducing new chiral centers. For instance, the reduction of the C-4 ketone can lead to the formation of a stereocenter. The use of chiral reducing agents can favor the formation of one enantiomer over the other. Similarly, in the Wittig reaction of a related piperidin-4-one derivative, a mixture of cis and trans isomers was obtained, which could be separated by column chromatography. acs.org This highlights the possibility of controlling the stereochemistry of substituents on the piperidine ring.

The synthesis of specific stereoisomers is often critical for understanding the three-dimensional requirements of a biological target. For example, the anticancer activity of certain piperidinone derivatives has been attributed to their specific spirocyclic structure, emphasizing the importance of stereochemistry in biological activity. mdpi.com

Synthesis of Structural Analogues for Comprehensive Structure-Activity Relationship (SAR) Studies

A comprehensive SAR study requires the synthesis and biological evaluation of a library of structural analogues. Starting from this compound, a variety of analogues can be prepared to probe the importance of different structural features.

One approach is to synthesize a series of compounds with different substituents on the piperidine ring. This could involve varying the size, polarity, and hydrogen-bonding capacity of the substituents at the C-3 and C-5 positions. The synthesis of 3-alkyl-2,6-diphenylpiperidin-4-one oxime esters is an example of such a strategy. chemrevlett.com

Another set of analogues could explore modifications of the linker between the piperidine ring and the benzyl group. For instance, the benzyl group could be replaced with other substituted benzyl groups or different aromatic systems to assess the impact of these changes on activity.

The following table outlines potential derivatization strategies for SAR studies:

| Modification Site | Reaction Type | Potential Functional Groups/Substituents | Rationale for SAR |

| Piperidine C-3/C-5 | Alkylation, Arylation | Alkyl chains, Aromatic rings | Explore steric and hydrophobic interactions |

| Piperidine C-4 | Reduction, Oximation, Wittig | Hydroxyl, Oxime, Substituted methylene | Introduce H-bond donors/acceptors, alter geometry |

| Benzyl Ring | Halogenation, Nitration, etc. | F, Cl, Br at different positions; NO2, CN | Investigate electronic effects and substituent positioning |

| N-Benzyl Group | Cleavage and Re-alkylation | Different substituted benzyl or alkyl groups | Determine the importance of the N-substituent |

By systematically synthesizing and testing these analogues, researchers can build a detailed understanding of the structure-activity relationships, which is essential for the design of more potent and selective compounds. The unique combination of a reactive piperidine core and a modifiable fluorobenzyl moiety makes this compound a valuable starting point for such investigations.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 1-(3-Fluorobenzyl)piperidin-4-one, both ¹H and ¹³C NMR spectroscopy provide invaluable information regarding the chemical environment of each atom, their connectivity, and the conformational dynamics of the piperidine (B6355638) ring.

In a typical ¹H NMR spectrum, the protons of the 3-fluorobenzyl group would exhibit characteristic signals in the aromatic region (approximately 6.9-7.4 ppm). The fluorine atom at the meta position will influence the chemical shifts and coupling patterns of the adjacent aromatic protons. The benzylic protons (CH₂) would appear as a singlet around 3.6 ppm. The protons on the piperidine ring typically resonate in the range of 2.5-3.0 ppm. Specifically, the protons adjacent to the nitrogen and the carbonyl group will show distinct chemical shifts.

The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) is expected to have a chemical shift in the downfield region, typically around 208 ppm. The carbons of the fluorobenzyl group will appear in the aromatic region (around 113-140 ppm), with the carbon attached to the fluorine atom showing a characteristic coupling (¹JCF). The benzylic carbon signal would be observed around 63 ppm, and the piperidine ring carbons would resonate in the range of 40-55 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~208 |

| Piperidine CH₂ (adjacent to N) | ~2.8 | ~53 |

| Piperidine CH₂ (adjacent to C=O) | ~2.5 | ~41 |

| Benzyl (B1604629) CH₂ | ~3.6 | ~63 |

| Aromatic CH (ortho to CH₂) | ~7.1 | ~125 |

| Aromatic CH (para to CH₂) | ~7.3 | ~130 (d, J≈8 Hz) |

| Aromatic CH (ortho to F) | ~7.0 | ~114 (d, J≈21 Hz) |

| Aromatic C-F | - | ~163 (d, J≈245 Hz) |

| Aromatic C-CH₂ | - | ~140 (d, J≈7 Hz) |

Note: Predicted values are based on analogous compounds and may vary depending on the solvent and experimental conditions. 'd' denotes a doublet and 'J' represents the coupling constant in Hz.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Ion Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₂H₁₄FNO), the molecular weight is 207.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 207. The fragmentation of this compound is expected to follow characteristic pathways for piperidine derivatives. A primary fragmentation would be the cleavage of the benzyl group, resulting in a prominent peak at m/z 109, corresponding to the fluorobenzyl cation ([C₇H₆F]⁺). Another significant fragmentation pathway involves the loss of the fluorobenzyl group to give a fragment corresponding to the piperidin-4-one radical cation at m/z 98. Further fragmentation of the piperidine ring can also occur.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

| 207 | [C₁₂H₁₄FNO]⁺ (Molecular Ion) |

| 109 | [C₇H₆F]⁺ (Fluorobenzyl cation) |

| 98 | [C₅H₈NO]⁺ (Piperidin-4-one fragment) |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The IR spectrum of this compound is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1715-1725 cm⁻¹. The C-N stretching vibration of the tertiary amine in the piperidine ring would appear in the 1100-1200 cm⁻¹ region. The C-F stretching vibration of the fluorobenzyl group is expected to be observed around 1250 cm⁻¹. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will be seen just below 3000 cm⁻¹.

Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The aromatic ring vibrations would be prominent in the Raman spectrum.

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| C=O | Stretching | 1715 - 1725 (Strong) | 1715 - 1725 (Weak) |

| C-N | Stretching | 1100 - 1200 (Medium) | 1100 - 1200 (Medium) |

| C-F | Stretching | ~1250 (Strong) | ~1250 (Medium) |

| Aromatic C-H | Stretching | >3000 (Weak) | >3000 (Strong) |

| Aliphatic C-H | Stretching | <3000 (Medium) | <3000 (Medium) |

| Aromatic C=C | Ring Stretching | 1450 - 1600 (Medium) | 1450 - 1600 (Strong) |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound, if suitable crystals can be obtained, would provide precise bond lengths, bond angles, and torsional angles. This information would confirm the connectivity of the atoms and reveal the preferred conformation of the piperidine ring in the solid state, which is typically a chair conformation for piperidin-4-one derivatives. chemrevlett.com Furthermore, the crystal structure would elucidate any intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the packing of the molecules in the crystal lattice. For similar piperidin-4-one structures, the piperidine ring has been observed to adopt a chair conformation with substituents in equatorial or axial positions depending on steric and electronic factors. chemrevlett.com

Chromatographic Techniques for Purity Profiling, Impurity Identification, and Separation

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile technique for the analysis of moderately polar compounds like this compound. A typical HPLC method would utilize a C18 stationary phase. researchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic modifier is increased over time, would be suitable for separating the target compound from potential impurities with different polarities. Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic chromophore of the molecule absorbs significantly (e.g., 254 nm). The retention time of the main peak would be characteristic of the compound under the specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative purity analysis.

Table 4: Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. This compound is amenable to GC analysis. A typical GC method would employ a capillary column with a non-polar or moderately polar stationary phase (e.g., 5% phenyl polysiloxane). The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and carried through the column by an inert carrier gas, such as helium or nitrogen. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS provides the added advantage of identifying impurities based on their mass spectra.

Table 5: Illustrative GC Method Parameters

| Parameter | Condition |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then ramp to 280 °C at 15 °C/min |

| Detector | FID or MS |

| Detector Temperature | 300 °C (for FID) |

Environmental and Safety Considerations in Academic Research Settings

Laboratory Safety Protocols for Handling and Storage of 1-(3-Fluorobenzyl)piperidin-4-one

Proper handling and storage of this compound are essential to minimize exposure and ensure a safe laboratory environment. Adherence to established safety protocols is mandatory for all personnel.

Personal Protective Equipment (PPE): When working with this compound, researchers must use appropriate personal protective equipment. This includes, but is not limited to, chemical safety goggles or eyeglasses that comply with OSHA standards, protective gloves to prevent skin contact, and a lab coat or other protective clothing. fishersci.com It is crucial to wash hands and any exposed skin thoroughly after handling the compound. fishersci.com

Engineering Controls: The compound should be handled in a well-ventilated area, such as a chemical fume hood, to minimize the inhalation of any dust, vapors, or mists. fishersci.comsynquestlabs.com Emergency eyewash stations and safety showers should be readily accessible and in close proximity to the workstation. fishersci.com

Handling Procedures: Direct contact with the skin and eyes should be avoided. combi-blocks.com In case of accidental contact, immediate and thorough washing is necessary. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. fishersci.comcombi-blocks.com If skin contact occurs, wash the affected area with plenty of soap and water and remove contaminated clothing. fishersci.com Ingestion and inhalation must be avoided. fishersci.comsynquestlabs.com

Storage: this compound should be stored in a tightly sealed, suitable container in a dry, cool, and well-ventilated place. fishersci.comcombi-blocks.com Some suppliers recommend refrigeration. combi-blocks.com It is important to keep the compound away from heat, sparks, open flames, and other sources of ignition. fishersci.com

Table 1: Summary of Laboratory Safety Protocols

| Protocol Category | Recommendation | Source |

|---|---|---|

| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles. | fishersci.com |

| Hand Protection | Wear protective gloves. | fishersci.com |

| Body Protection | Wear a lab coat or other protective clothing. | fishersci.com |

| Ventilation | Use only outdoors or in a well-ventilated area, such as a fume hood. | fishersci.comsynquestlabs.com |

| Storage Conditions | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep refrigerated and away from ignition sources. | fishersci.comcombi-blocks.com |

| Emergency Procedures | Have access to emergency eyewash stations and safety showers. | fishersci.com |

Waste Management and Environmentally Responsible Disposal Practices in Chemical Synthesis

The disposal of chemical waste from synthesis, including this compound and associated solvents and reagents, must be conducted in an environmentally responsible manner, adhering to institutional and regulatory guidelines.

Waste Segregation and Collection: All waste containing this compound should be collected in suitable, clearly labeled, and closed containers for disposal. fishersci.com It is imperative not to flush the compound or its solutions into surface water or the sanitary sewer system. fishersci.com Chemical waste should be segregated based on its properties (e.g., halogenated vs. non-halogenated solvents) to facilitate proper disposal.

Minimizing Waste Generation: In the context of chemical synthesis, adopting principles of green chemistry can significantly reduce waste. This includes optimizing reaction conditions to maximize yield and reduce byproducts, and choosing less hazardous solvents where possible. While specific green alternatives for the synthesis of this compound are not detailed in the literature, general strategies like using catalytic reactions and minimizing the use of protecting groups are widely applicable in synthetic chemistry. nih.gov

Table 2: Waste Disposal Guidelines

| Waste Type | Recommended Disposal Practice | Source |

|---|---|---|

| Solid 1-(3-Fluorobenzyl) piperidin-4-one | Collect in a suitable, labeled, closed container for disposal by a licensed company. Incineration is a common method. | fishersci.comptb.de |

| Contaminated Labware | Decontaminate if possible, or dispose of as solid chemical waste. | ptb.de |

| Solvent Waste | Segregate into halogenated and non-halogenated containers. Arrange for recycling or disposal via incineration through a licensed service. | ptb.de |

| Aqueous Waste | Do not dispose of down the drain. Collect in labeled containers for appropriate chemical waste treatment. | fishersci.com |

Assessment of Potential Environmental Impact from Research-Scale Production and Usage

Persistence and Biodegradability: Organofluorine compounds can exhibit enhanced stability and resistance to degradation. nih.gov The presence of the fluorine atom on the benzyl (B1604629) ring may increase the persistence of this compound in the environment compared to its non-fluorinated analog. mdpi.com The trifluoromethyl group (CF3), for instance, is known for its metabolic stability. nih.gov While a single fluorine substitution does not confer the same level of stability, it can still influence the compound's environmental fate. The piperidine (B6355638) ring is a common structure in pharmaceuticals, some of which are known to persist in the environment. wikipedia.org

Ecotoxicity: The potential for toxicity to aquatic organisms is a significant concern for many synthetic chemicals. nih.gov For example, benzyl chloride has been shown to have toxic effects on various aquatic species. nih.gov While this compound is a more complex molecule, the benzyl moiety suggests a potential for ecotoxicity. Furthermore, some fluorinated organic compounds have been shown to possess insecticidal or other biological activities, indicating they are not environmentally inert. mq.edu.au The introduction of fluorine can significantly alter the biological properties of a molecule, sometimes leading to increased potency or toxicity. mdpi.com Given that some piperidine-containing pharmaceuticals, like Paroxetine, are known to be toxic to certain algae and nematodes, it is prudent to assume that this compound could have adverse effects on aquatic and soil organisms if released into the environment. wikipedia.org

Research-Scale Considerations: The environmental impact from research-scale usage is generally low due to the small quantities involved. epa.gov However, the cumulative effect of many research laboratories using a variety of such compounds warrants strict adherence to waste disposal protocols to prevent environmental contamination. The primary risk comes from improper disposal, which could lead to the introduction of the compound into wastewater streams and, subsequently, the broader environment. fishersci.com

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of piperidin-4-one scaffolds is a well-established area of organic chemistry. nih.gov However, the development of more efficient, stereoselective, and environmentally friendly synthetic routes remains a key objective for future research.

One promising avenue is the use of catalytic methods . For instance, the Mamedov rearrangement has been employed to synthesize 2-(benzimidazol-2-yl)quinoxalines bearing piperidine (B6355638) moieties. nih.gov Exploring similar novel rearrangement or cycloaddition strategies could lead to more efficient syntheses of 1-(3-Fluorobenzyl)piperidin-4-one and its derivatives. nih.govmdpi.com For example, 1,3-dipolar cycloadditions of triazinium ylides have been shown to be effective in creating related heterocyclic structures. nih.gov

Another area of focus could be the development of asymmetric syntheses to produce enantiomerically pure forms of the compound. Many biologically active molecules are chiral, and their different enantiomers can exhibit distinct pharmacological properties. Techniques such as chiral auxiliaries, organocatalysis, or enzymatic resolutions could be explored to achieve high stereoselectivity.

Furthermore, flow chemistry presents an opportunity to improve the safety, scalability, and efficiency of synthesizing such compounds. Continuous-flow processes can offer better control over reaction parameters, leading to higher yields and purity.

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The piperidine scaffold is a common feature in many pharmacologically active compounds, targeting a wide range of biological entities. nih.govnih.gov Future research should aim to identify the specific biological targets of this compound and elucidate its mechanisms of action.

A primary approach would be high-throughput screening against a diverse panel of biological targets, including G-protein coupled receptors (GPCRs), ion channels, enzymes, and transporters. Given that related fluorobenzyl-piperidine derivatives have shown activity as tyrosinase inhibitors and at dopamine (B1211576) and serotonin (B10506) transporters, these target classes would be a logical starting point. nih.govnih.gov For example, derivatives of 4-(4-fluorobenzyl)piperazine have been investigated as tyrosinase inhibitors for their potential in treating hyperpigmentation disorders. nih.gov

Once a primary target is identified, mechanistic studies would be crucial. This could involve techniques such as:

Enzyme kinetics to determine the mode of inhibition if the target is an enzyme.

Binding assays to quantify the affinity of the compound for its receptor.

Cell-based assays to understand the downstream cellular effects of target modulation. For instance, related piperidine derivatives have been shown to induce apoptosis in cancer cell lines. nih.gov

The fluorobenzyl moiety itself is present in compounds with diverse activities, from ALK5 receptor inhibitors to cannabinoid CB1 receptor ligands, highlighting the broad potential of this structural motif. nih.govnih.gov

Integration with Advanced Materials Science and Nanotechnology Applications

The integration of small molecules like this compound with materials science and nanotechnology could unlock novel applications beyond traditional pharmacology.

One area of exploration is the development of drug delivery systems . nih.gov Encapsulating the compound within nanoparticles, liposomes, or polymeric micelles could enhance its solubility, stability, and bioavailability. nih.gov This could also enable targeted delivery to specific tissues or cells, potentially reducing off-target effects. For example, chitosan-based nanomaterials are being explored for sustained drug release. nih.gov

Another avenue is the creation of functionalized materials . The piperidine nitrogen offers a site for chemical modification, allowing the compound to be tethered to surfaces or incorporated into polymer backbones. This could lead to the development of:

Antimicrobial surfaces : If the compound exhibits antimicrobial properties, as seen in other piperidin-4-one derivatives, it could be immobilized on medical devices or other surfaces to prevent biofilm formation. biomedpharmajournal.org

Sensors : The interaction of the compound with its biological target could be harnessed to create biosensors for diagnostic applications.

Fluorescent probes : By attaching a fluorescent tag, the compound could be used as a probe to visualize its biological target within cells or tissues, aiding in research and diagnostics. acs.org

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govresearchgate.netnih.govmdpi.com These computational tools can be applied to accelerate the exploration of this compound and its chemical space.

Predictive Modeling :

Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of novel derivatives based on their chemical structure. researchgate.net This can help prioritize the synthesis of the most promising compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models can be used to assess the drug-like properties of virtual compounds early in the design process, reducing the likelihood of late-stage failures. nih.govresearchgate.net

Generative Models :

De novo design algorithms can generate novel molecular structures with desired properties, such as high affinity for a specific target and favorable ADMET profiles. These algorithms can explore a vast chemical space to identify innovative scaffolds related to this compound.

Retrosynthesis Prediction :

AI-powered retrosynthesis tools can help chemists devise efficient synthetic routes for novel designed compounds, breaking down complex molecules into simpler, commercially available starting materials. nih.gov

By integrating AI and ML into the research workflow, scientists can more rapidly design, synthesize, and test new derivatives of this compound, accelerating the discovery of new therapeutic agents or functional materials. nih.gov

Challenges and Opportunities in Advancing Research on this compound

Advancing research on this specific compound presents both challenges and opportunities.

Challenges :

Lack of existing data : The primary challenge is the current scarcity of published research specifically on this compound. This necessitates foundational studies to establish its basic chemical and biological properties.

Potential for off-target effects : The piperidine scaffold is promiscuous and can interact with multiple biological targets. Ensuring selectivity for a desired target to minimize side effects will be a significant hurdle.

Synthetic complexity : While the core synthesis is known, creating a diverse library of derivatives with specific stereochemistry and substitutions can be resource-intensive.

Opportunities :

Untapped potential : The lack of research means that the full therapeutic and material science potential of this compound is yet to be discovered. This provides a fertile ground for novel findings.

Leveraging existing knowledge : The wealth of information on related piperidin-4-one and fluorobenzyl derivatives provides a strong foundation and valuable starting points for investigation.

Interdisciplinary collaboration : The diverse potential applications of this compound create opportunities for collaboration between medicinal chemists, biologists, materials scientists, and computational scientists.

Conclusion: Synthesis, Reactivity, and Biological Potential of 1 3 Fluorobenzyl Piperidin 4 One in Academic Research

Summary of Key Research Contributions and Findings

1-(3-Fluorobenzyl)piperidin-4-one emerges as a strategically designed synthetic intermediate. Its synthesis is readily achievable through standard methods like N-alkylation. The compound's key feature is the reactive ketone group, which allows for a plethora of chemical transformations to generate diverse libraries of substituted piperidines. The piperidin-4-one core is a known pharmacophore associated with a broad spectrum of biological activities. researchgate.net The incorporation of a 3-fluorobenzyl group is a deliberate medicinal chemistry strategy to enhance metabolic stability and modulate binding interactions with biological targets.

Broader Impact on Chemical Synthesis, Medicinal Chemistry, and Related Biomedical Sciences

The study and utilization of compounds like this compound have a significant impact on several scientific disciplines. In chemical synthesis, it serves as a versatile scaffold for the construction of complex heterocyclic systems. For medicinal chemistry, it represents a valuable starting point for the development of novel therapeutic agents targeting a wide range of diseases, from infectious diseases to cancer and neurological disorders. researchgate.netnih.gov The principles guiding its design—combining a privileged scaffold with strategic functionalization (fluorination)—are central to modern drug discovery efforts. Further research into the derivatives of this compound holds the potential to uncover new chemical entities with significant therapeutic promise.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluorobenzyl)piperidin-4-one, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of piperidin-4-one with 3-fluorobenzyl halides. Key steps include:

- Nucleophilic substitution : Piperidin-4-one reacts with 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile or DMF.

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and minimize side products like over-alkylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is used to isolate the product.

Optimization Tips : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.2 molar ratio of piperidin-4-one to benzyl halide) and solvent polarity to enhance yield .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

- ¹H/¹³C NMR : The fluorobenzyl group shows aromatic protons as a multiplet (δ 6.8–7.3 ppm) and a singlet for the piperidinone carbonyl (δ ~207 ppm). The methylene group (CH₂) bridging the piperidine and fluorobenzyl rings appears as a triplet (δ ~3.5 ppm) .

- IR : Strong absorption at ~1710 cm⁻¹ confirms the ketone group. C-F stretching appears near 1100–1250 cm⁻¹ .

- MS : Molecular ion peaks at m/z 221 (M⁺) with fragmentation patterns reflecting loss of CO (28 amu) from the piperidinone ring .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers and moisture.

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste. Avoid dust formation .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Data Collection : Use single-crystal X-ray diffraction (e.g., SHELXTL or SHELXL software) to determine bond lengths, angles, and stereochemistry. For example, the fluorobenzyl group’s orientation relative to the piperidinone ring can be confirmed via torsion angles .

- Case Study : In related compounds like (3E,5E)-1-benzyl-3,5-bis(2-fluorobenzylidene)piperidin-4-one, X-ray data revealed planar geometry at the ketone and non-covalent F···H interactions stabilizing the crystal lattice .

Q. What computational methods predict the biological activity of this compound?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like enzymes (e.g., proteases). For instance, piperidin-4-one derivatives with fluorinated substituents showed binding affinity to dengue virus NS2B/NS3 protease (docking score: −8.2 kcal/mol) .

- Pharmacophore Modeling : Identify critical features (e.g., ketone oxygen as a hydrogen bond acceptor) using tools like PharmaGist. Adjust substituents to enhance target selectivity .

Q. How do structural modifications (e.g., fluorination position) affect reactivity and bioactivity?

- Positional Effects : 3-Fluorobenzyl vs. 4-fluorobenzyl analogs exhibit varied electronic profiles. The 3-fluoro group increases steric hindrance, altering enzyme inhibition (e.g., IC₅₀ values for NPP1 inhibition differ by 2-fold) .

- Case Study : Replacing the ketone with an amine (e.g., 1-(3-fluorobenzyl)piperidin-4-amine) reduces electrophilicity but enhances solubility, impacting pharmacokinetics .

Q. What analytical strategies resolve contradictions in biological data across studies?

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition) at multiple concentrations to confirm potency trends.

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Control Experiments : Compare with structurally similar compounds (e.g., non-fluorinated analogs) to isolate fluorine’s contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.